molecular formula C18H23NO4 B1246388 (4E,6E,8E,10E)-3-hydroxy-N-(2-hydroxy-5-oxocyclopenten-1-yl)-8-methyldodeca-4,6,8,10-tetraenamide

(4E,6E,8E,10E)-3-hydroxy-N-(2-hydroxy-5-oxocyclopenten-1-yl)-8-methyldodeca-4,6,8,10-tetraenamide

Cat. No. B1246388
M. Wt: 317.4 g/mol
InChI Key: BLYDNHVJSPGPMR-WXNIWTFXSA-N
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Description

(4E,6E,8E,10E)-3-hydroxy-N-(2-hydroxy-5-oxocyclopenten-1-yl)-8-methyldodeca-4,6,8,10-tetraenamide is a natural product found in Kitasatospora with data available.

Scientific Research Applications

Synthesis and Metabolites

A study by E. Aig et al. (1987) discussed the synthesis of major metabolites related to retinoic acid, which is chemically similar to the compound . The process involved Wittig condensation and could provide insights into the synthesis pathways for related compounds (Aig et al., 1987).

Pyrrolylpolyenes Synthesis

The synthesis of pyrrolylpolyenes, similar in structure to the compound of interest, was detailed by F. R. Ahmed and T. Toube (1984). They discussed the synthesis of wallemia A and wallemia E, highlighting the methods that could be applied to similar chemical compounds (Ahmed & Toube, 1984).

Stereoselective Synthesis and Biological Evaluation

A divergent synthesis of similar tetraenamides and their biological evaluation was conducted by N. Matovic et al. (2007). This research can provide valuable insights into the potential biological applications and synthesis methods for similar compounds (Matovic et al., 2007).

Ceramides and Structural Identification

Research on compounds structurally related to the query compound, conducted by Mao-rong Suo and Jun-shan Yang (2014), involved isolating and identifying the structures of various ceramides. This study's methods and findings could be relevant for understanding similar compounds (Suo & Yang, 2014).

properties

Product Name

(4E,6E,8E,10E)-3-hydroxy-N-(2-hydroxy-5-oxocyclopenten-1-yl)-8-methyldodeca-4,6,8,10-tetraenamide

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

(4E,6E,8E,10E)-3-hydroxy-N-(2-hydroxy-5-oxocyclopenten-1-yl)-8-methyldodeca-4,6,8,10-tetraenamide

InChI

InChI=1S/C18H23NO4/c1-3-4-7-13(2)8-5-6-9-14(20)12-17(23)19-18-15(21)10-11-16(18)22/h3-9,14,20-21H,10-12H2,1-2H3,(H,19,23)/b4-3+,8-5+,9-6+,13-7+

InChI Key

BLYDNHVJSPGPMR-WXNIWTFXSA-N

Isomeric SMILES

C/C=C/C=C(\C)/C=C/C=C/C(CC(=O)NC1=C(CCC1=O)O)O

Canonical SMILES

CC=CC=C(C)C=CC=CC(CC(=O)NC1=C(CCC1=O)O)O

synonyms

Sch 725424
Sch-725424
Sch725424

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E,6E,8E,10E)-3-hydroxy-N-(2-hydroxy-5-oxocyclopenten-1-yl)-8-methyldodeca-4,6,8,10-tetraenamide
Reactant of Route 2
(4E,6E,8E,10E)-3-hydroxy-N-(2-hydroxy-5-oxocyclopenten-1-yl)-8-methyldodeca-4,6,8,10-tetraenamide
Reactant of Route 3
(4E,6E,8E,10E)-3-hydroxy-N-(2-hydroxy-5-oxocyclopenten-1-yl)-8-methyldodeca-4,6,8,10-tetraenamide
Reactant of Route 4
(4E,6E,8E,10E)-3-hydroxy-N-(2-hydroxy-5-oxocyclopenten-1-yl)-8-methyldodeca-4,6,8,10-tetraenamide
Reactant of Route 5
(4E,6E,8E,10E)-3-hydroxy-N-(2-hydroxy-5-oxocyclopenten-1-yl)-8-methyldodeca-4,6,8,10-tetraenamide
Reactant of Route 6
(4E,6E,8E,10E)-3-hydroxy-N-(2-hydroxy-5-oxocyclopenten-1-yl)-8-methyldodeca-4,6,8,10-tetraenamide

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